molecular formula C13H7Br2Cl2NO B11225940 2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol

2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol

Cat. No.: B11225940
M. Wt: 423.9 g/mol
InChI Key: UFINEEIZCZTZDM-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine and chlorine atoms attached to a phenol ring, along with an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dibromophenol and 2,4-dichlorobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-dibromophenol and 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the imine linkage.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols with different functional groups.

Scientific Research Applications

2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-((2,4-dichloro-phenyl)-methyl)-phenol: Lacks the imine group, making it less reactive.

    2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-anisole: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties.

Uniqueness

2,4-Dibromo-6-((2,4-dichloro-phenylimino)-methyl)-phenol is unique due to the presence of both bromine and chlorine atoms, along with the imine group, which provides a combination of reactivity and potential biological activity not found in similar compounds.

Properties

Molecular Formula

C13H7Br2Cl2NO

Molecular Weight

423.9 g/mol

IUPAC Name

2,4-dibromo-6-[(2,4-dichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H7Br2Cl2NO/c14-8-3-7(13(19)10(15)4-8)6-18-12-2-1-9(16)5-11(12)17/h1-6,19H

InChI Key

UFINEEIZCZTZDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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